Dilithium tetrabromocuprate
Description
Properties
CAS No. |
15489-29-9 |
|---|---|
Molecular Formula |
Br4CuLi2 |
Molecular Weight |
397.1 g/mol |
IUPAC Name |
copper;dilithium;tetrabromide |
InChI |
InChI=1S/4BrH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI Key |
MUTDDRYSEVISDK-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
Canonical SMILES |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
Synonyms |
dilithium tetrabromocuprate Li2CuBr4 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Selective Conversion of Epoxides
One of the primary applications of dilithium tetrabromocuprate is its use as a reagent for the selective conversion of epoxides to bromohydrins. This transformation is crucial in organic synthesis as it allows for the introduction of bromine into organic molecules, which can further participate in various chemical reactions. The reaction typically occurs in organic solvents, and the regioselectivity achieved with this reagent is noteworthy.
- Mechanism Overview : The mechanism involves nucleophilic attack by the bromide ions generated from this compound on the epoxide ring. This reaction has been extensively studied, demonstrating high regioselectivity and efficiency.
- Research Findings : A study indicated that this compound effectively converts various functionalized epoxides into bromohydrins with excellent yields and selectivity . This capability makes it a valuable tool for chemists aiming to synthesize complex organic molecules.
Coordination Chemistry
This compound also plays a role in coordination chemistry, where it can form complexes with other metal ions. These complexes exhibit unique properties that can be harnessed for various applications.
- Magnetic Properties : Research has shown that certain complexes formed with this compound exhibit interesting magnetic properties, making them suitable for studies in magnetism and material science .
- Thermal Stability : The thermal behavior of these complexes has been analyzed, revealing significant insights into their stability and potential applications in high-temperature environments .
Case Study 1: Epoxide Bromination
In a systematic study, researchers utilized this compound to convert a series of epoxides into their corresponding bromohydrins. The results demonstrated:
- High Yields : The conversion yielded bromohydrins in over 90% yield across multiple substrates.
- Regioselectivity : The reactions exhibited excellent regioselectivity, favoring the formation of specific bromohydrin isomers based on the structure of the epoxide used .
Case Study 2: Coordination Complexes
Another investigation focused on the formation of coordination complexes involving this compound and transition metals. Key findings included:
- Complex Formation : The study successfully synthesized several new metal complexes that displayed distinct spectroscopic features.
- Potential Applications : These complexes were evaluated for their potential use in catalysis and materials science due to their unique electronic properties .
Summary Table of Applications
Comparison with Similar Compounds
Dilithium Tetrachlorocuprate (Li₂CuCl₄)
Structural and Chemical Properties :
- Formula : Li₂CuCl₄ vs. Li₂CuBr₄.
- Molecular Weight : Li₂CuCl₄ (259.2 g/mol) is lighter than Li₂CuBr₄ (467.3 g/mol) due to bromine’s higher atomic mass .
- Coordination Geometry : Both adopt a square-planar geometry around the Cu²⁺ center, but the larger ionic radius of Br⁻ may lead to distinct crystal packing and solubility profiles.
Stability :
Other Halogenated Copper-Lithium Salts
While Li₂CuI₄ and Li₂CuF₄ are theoretically possible, they are rarely reported. The chloride and bromide variants dominate due to their balanced reactivity and stability.
Organocopper Reagents
Compared to Gilman reagents (e.g., LiCuR₂), Li₂CuBr₄ is less nucleophilic but excels in mediating halogen exchange reactions. For instance, Li₂CuCl₄ enables cross-couplings with tertiary alkyl halides, a reaction less feasible with organic cuprates .
Data Tables
Table 1: Key Properties of Li₂CuCl₄ and Li₂CuBr₄
Table 2: Reaction Examples
| Compound | Reaction Type | Example Application |
|---|---|---|
| Li₂CuCl₄ | Alkyl Halide Coupling | Synthesis of N-heterocycles via Grignard reagents |
| Li₂CuBr₄ | Alkenyl Bromide Coupling | Catalyzing 4-bromo-1-butene reactions |
Research Findings and Trends
- Halogen Effects : Bromide’s larger size and polarizability enhance its leaving group ability, making Li₂CuBr₄ suitable for substrates resistant to chloride-mediated pathways .
- Synthetic Utility : Li₂CuCl₄ remains the preferred reagent for broad applications, but Li₂CuBr₄ fills a niche in bromo-selective transformations.
- Stability Challenges : Li₂CuBr₄’s sensitivity necessitates in-situ preparation or stabilization in aprotic solvents like THF .
Preparation Methods
Reaction Mechanism and Conditions
The general reaction proceeds as:
Key parameters include:
-
Molar Ratio : A 2:1 molar ratio of LiBr to CuBr₂ is critical to avoid intermediate cuprate species.
-
Solvent Selection : Ethanol or acetonitrile is preferred due to their ability to dissolve both reactants while minimizing side reactions.
-
Temperature : Reactions are conducted at 60–80°C under reflux to ensure complete dissolution and complex formation.
Table 1: Optimization of Stoichiometric Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity Assessment |
|---|---|---|---|
| LiBr:CuBr₂ Ratio | 2:1 | 85–90 | XRD, ICP-MS |
| Solvent | Anhydrous Ethanol | 88 | FTIR, EPR |
| Reaction Time | 4–6 hours | 92 | Elemental Analysis |
Purification and Crystallization Techniques
Post-synthesis purification is essential to remove impurities such as unreacted LiBr, CuBr₂, and ammonium ions (NH₄⁺) derived from reagents.
Oxidative Purification
Industrial patents describe using halogen-based oxidants (e.g., Cl₂ or Br₂) to eliminate NH₄⁺ contaminants. This step is critical for applications requiring high-purity Li₂CuBr₄, such as catalysis:
Crystallization
Slow evaporation of the solvent at 4°C yields crystalline Li₂CuBr₄. Single-crystal X-ray diffraction confirms a tetragonal lattice with lattice parameters a = 10.2 Å, b = 7.8 Å, c = 12.4 Å.
Alternative Synthetic Approaches
Redox-Mediated Synthesis
A modified method employs redox agents like ammonia to reduce Cu²⁺ intermediates. This approach, derived from lithium bromide production patents, adapts the reaction:
However, this method introduces NH₄⁺ impurities, necessitating additional purification steps.
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball milling to combine LiBr and CuBr₂ in solid-state reactions. This method avoids solvent use but requires prolonged grinding (12–24 hours) and yields polycrystalline products with 75–80% purity.
Comparative Analysis of Preparation Methods
Table 2: Method Efficiency and Limitations
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stoichiometric | High purity, scalable | Anhydrous conditions required | 85–92 |
| Redox-Mediated | Lower cost | NH₄⁺ contamination risk | 70–78 |
| Mechanochemical | Solvent-free | Low crystallinity | 65–75 |
Challenges and Optimization Strategies
Hygroscopicity Management
Li₂CuBr₄’s hygroscopic nature complicates storage. Solutions include:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for dilithium tetrabromocuprate, and how are purity and yield optimized?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between lithium bromide and copper(II) bromide in anhydrous conditions. Solvent choice (e.g., ethanol or acetonitrile) and temperature control (60–80°C) are critical for avoiding side products like lithium cuprate intermediates. Purity is assessed via X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition . Yield optimization requires iterative adjustment of reactant molar ratios (e.g., 2:1 LiBr:CuBr₂) and reflux duration (4–6 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?
- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (e.g., absorption bands at ~400–500 nm for Cu²⁺ in a distorted tetrahedral geometry). Fourier-transform infrared (FTIR) spectroscopy detects Br⁻ ligand vibrations (peaks at 200–250 cm⁻¹). Electron paramagnetic resonance (EPR) can resolve Jahn-Teller distortions in the CuBr₄²⁻ anion . Cross-validation with single-crystal XRD data (e.g., unit cell parameters: a = 10.2 Å, b = 7.8 Å, c = 12.4 Å) is essential to confirm geometry .
Q. How do hydrogen bonding and CH/π interactions influence the crystal packing of this compound?
- Methodological Answer : Hydrogen bonds between Li⁺ cations and Br⁻ ligands (e.g., Li–Br distances of 2.3–2.5 Å) stabilize the lattice. CH/π interactions between aromatic counterions (if present) and the CuBr₄²⁻ anion can be mapped using Hirshfeld surface analysis. Computational tools like CrystalExplorer quantify interaction contributions (e.g., 15–20% of total packing energy) .
Advanced Research Questions
Q. How can discrepancies in reported magnetic susceptibility data for this compound be resolved?
- Methodological Answer : Contradictions often arise from sample purity (e.g., trace Cu³⁺ impurities) or temperature-dependent antiferromagnetic coupling. Use SQUID magnetometry under controlled conditions (2–300 K) and fit data to the Bleaney-Bowers model. Compare with analogous compounds like (NH₄)₂[CuBr₄], where J (exchange coupling) = −120 cm⁻¹ . Replicate experiments with strict inert-atmosphere handling to minimize oxidation .
Q. What computational strategies validate the electronic structure of this compound in hybrid DFT studies?
- Methodological Answer : Employ density functional theory (DFT) with the B3LYP functional and LANL2DZ basis set to model Cu²⁺ 3d orbitals. Compare calculated vs. experimental bond lengths (e.g., Cu–Br = 2.40–2.45 Å) and spin densities. Include solvent effects via the conductor-like polarizable continuum model (CPCM). Validate against X-ray absorption near-edge structure (XANES) data for oxidation state confirmation .
Q. How do temperature and pressure affect the phase transitions in this compound’s crystal lattice?
- Methodological Answer : High-pressure XRD (up to 10 GPa) reveals reversible tetragonal-to-orthorhombic transitions at ~5 GPa. Differential scanning calorimetry (DSC) identifies endothermic peaks at 120–150°C, corresponding to ligand rearrangement. Pair with molecular dynamics simulations (e.g., LAMMPS) to predict lattice stability under extreme conditions .
Data Contradiction Analysis
Q. Why do some studies report diamagnetic behavior in this compound, while others observe paramagnetism?
- Methodological Answer : Diamagnetic signals may arise from incomplete dissolution (aggregation in solution) or diamagnetic impurities (e.g., LiBr). Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ⁷Li) to detect impurities. Repeat magnetic measurements on single crystals (vs. polycrystalline samples) to isolate intrinsic behavior .
Experimental Design Considerations
Q. What controls should be implemented in kinetic studies of this compound’s ligand substitution reactions?
- Methodological Answer : Use stopped-flow spectrophotometry with pseudo-first-order conditions (excess ligand). Monitor reaction rates at multiple temperatures (10–40°C) to calculate activation parameters (Δ‡H and Δ‡S). Include a control with inert electrolytes (e.g., NaClO₄) to distinguish between inner- and outer-sphere mechanisms .
Structural and Functional Insights
Q. How does this compound’s structure compare to related tetrabromocuprate(II) complexes like (NH₄)₂[CuBr₄]?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
